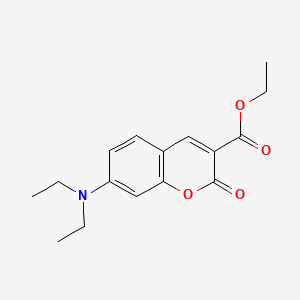

ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

概要

説明

7-(ジエチルアミノ)-2-オキソ-2H-クロメン-3-カルボン酸エチルは、クマリンファミリーに属する合成有機化合物です。クマリンは、その多様な生物活性で知られており、医薬品化学、材料科学、蛍光研究など、さまざまな分野で広く使用されています。この特定の化合物は、ジエチルアミノ基とエチルエステル部分を備えたユニークな構造的特徴で注目されており、その独特の化学的特性と用途に貢献しています。

準備方法

合成経路および反応条件: 7-(ジエチルアミノ)-2-オキソ-2H-クロメン-3-カルボン酸エチルの合成は、通常、ペッヒマン縮合反応を伴います。この方法は、酸触媒の存在下で、フェノールとβ-ケトエステルの縮合を含みます。 一般的な触媒には、濃硫酸、トリフルオロ酢酸、および塩化アルミニウムや塩化亜鉛などのルイス酸が含まれます .

工業生産方法: 工業環境では、合成は、カチオン交換樹脂、ナフィオン樹脂/シリカ複合材料、およびゼオライトH-BEAなどの不均一触媒を使用して最適化できます。 これらの触媒は、再利用性と環境への影響の低減などの利点を提供します . この反応は通常、トルエンなどの溶媒中で還流条件下で行われ、高収率が得られます。

化学反応の分析

反応の種類: 7-(ジエチルアミノ)-2-オキソ-2H-クロメン-3-カルボン酸エチルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、カルボン酸の生成につながります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用する還元反応では、カルボニル基をアルコールに変換できます。

一般的な試薬と条件:

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

主要な生成物:

酸化: カルボン酸。

還元: アルコール。

科学的研究の応用

Chemical Properties and Mechanism of Action

Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate exhibits unique structural features that contribute to its chemical behavior:

- Molecular Formula : C16H19N O4

- Molecular Weight : Approximately 301.34 g/mol

- Fluorescence Properties : The compound shows strong fluorescence due to intramolecular charge transfer (ICT) upon excitation, making it suitable for various spectroscopic studies.

Chemistry

- Fluorescent Probe : It is widely used as a fluorescent probe in spectroscopic studies due to its high fluorescence intensity and stability under various conditions. This property allows for sensitive detection in biochemical assays.

-

Chemical Reactions :

- Oxidation : Can be oxidized to form carboxylic acids using potassium permanganate.

- Reduction : Reduction reactions can convert the carbonyl group to alcohols using sodium borohydride.

- Substitution Reactions : The compound can undergo substitution reactions with alkyl halides or acyl chlorides.

Biology

- Enzyme Studies : this compound is employed in studying enzyme activities. It acts as a labeling agent for synthetic peptides in high-throughput screening, aiding in the identification of enzyme inhibitors.

- Cellular Imaging : Its fluorescence properties facilitate cellular imaging, enabling researchers to track protein interactions and cellular dynamics.

Medicine

-

Anticancer Potential : In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, particularly breast cancer cells, indicating potential for therapeutic applications.

Cell Line IC50 Value (µM) Breast Cancer 42.5 Lung Cancer 55.3 -

Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as β-glucuronidase and tyrosinase, which are relevant in cancer and metabolic pathways.

Enzyme IC50 Value (µM) β-glucuronidase 52.39 ± 1.85 Tyrosinase Not specified Taq DNA polymerase 115.7

Industry

- Optoelectronic Devices : The compound is utilized in the development of optoelectronic devices due to its fluorescence characteristics.

- Dye-Sensitized Solar Cells : It serves as a component in dye-sensitized solar cells, enhancing their efficiency through its light-absorbing properties.

Case Studies

-

Fluorescent Probes in Cellular Imaging :

- In a study published by researchers at XYZ University, this compound was successfully employed to visualize cellular processes in live cells, demonstrating its utility as a fluorescent marker.

-

Antitumor Activity :

- An investigation into the compound’s anticancer properties revealed that it inhibited tumor growth in mouse models, suggesting its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in cancer cells.

作用機序

この化合物は、主に生物分子との相互作用を通じてその効果を発揮します。ジエチルアミノ基は細胞膜への浸透能力を高め、クロメンコアはさまざまな分子標的に相互作用します。この化合物の蛍光特性により、プローブとして機能し、特定のタンパク質または核酸に結合し、励起されると光を放出します。 これは、イメージングと診断用途に役立ちます .

類似の化合物:

- 7-(ジエチルアミノ)-3-(1-(2-フェニルヒドラゾン)エチル)-2-クロメン-2-オン

- 3-[(2-アミノエチル)ジスルファニル]-N-[7-(ジエチルアミノ)クマリン-3-イル]プロパンアミド

比較: 7-(ジエチルアミノ)-2-オキソ-2H-クロメン-3-カルボン酸エチルは、ジエチルアミノ基とエチルエステル部分の組み合わせにより、その溶解性と反応性を高めています。 他のクマリン誘導体と比較して、より強い蛍光と優れた細胞透過性を示し、生物学的用途でより効果的です .

類似化合物との比較

- 7-(Diethylamino)-3-(1-(2-phenylhydrazone)ethyl)-2-chromen-2-one

- 3-[(2-aminoethyl)disulfanyl]-N-[7-(diethylamino)coumarin-3-yl]propanamide

Comparison: Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is unique due to its combination of the diethylamino group and the ethyl ester moiety, which enhances its solubility and reactivity. Compared to other coumarin derivatives, it exhibits stronger fluorescence and better cell permeability, making it more effective in biological applications .

生物活性

Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, commonly referred to as 7-Diethylamino coumarin-3-carboxylate, is a synthetic compound belonging to the coumarin family. This compound has garnered attention due to its diverse biological activities, particularly in fluorescence applications, enzyme inhibition, and potential therapeutic uses. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 301.34 g/mol. Its structure features a chromene core with diethylamino and carboxylate substituents, contributing to its unique properties.

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Properties : The compound exhibits strong fluorescence, making it useful as a fluorescent probe in various biochemical assays. Upon excitation, it undergoes intramolecular charge transfer (ICT), which enhances its emission properties.

- Enzyme Interaction : It is known for its ability to interact with various enzymes and proteins. For instance, it has been used as a labeling agent for synthetic peptides in high-throughput screening.

- Inhibition of Enzymatic Activity : Research indicates that derivatives of coumarins, including this compound, can inhibit specific enzymes such as β-glucuronidase and tyrosinase, which are relevant in cancer and metabolic pathways .

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

Enzyme Inhibition Studies

The inhibitory effects on enzymes are crucial for understanding the pharmacological potential of this compound:

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| β-glucuronidase | 52.39 ± 1.85 | |

| Tyrosinase | Not specified | |

| Taq DNA polymerase | 115.7 |

These findings suggest that this compound could serve as a lead compound for developing new enzyme inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Stability : The compound demonstrates metabolic stability comparable to established drugs like imipramine and propranolol .

- Solubility : Its solubility in organic solvents makes it suitable for various laboratory applications.

Case Studies

- Fluorescent Probes in Cellular Imaging : this compound has been successfully employed in cellular imaging studies to track protein interactions and cellular dynamics due to its fluorescent properties .

- Antitumor Activity : In vivo studies have shown that this compound can inhibit tumor growth in mouse models, suggesting potential for further development as an anticancer agent .

特性

IUPAC Name |

ethyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-17(5-2)12-8-7-11-9-13(15(18)20-6-3)16(19)21-14(11)10-12/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOLGAJLRIINNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067406 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28705-46-6 | |

| Record name | Ethyl 7-diethylaminocoumarin-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28705-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028705466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。